molecular formula C17H20ClN5O3 B2647794 N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1049577-19-6

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2647794
CAS No.: 1049577-19-6
M. Wt: 377.83
InChI Key: LJXLNSRRPLYYMM-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group, an isoxazole ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with ethylene glycol to form 4-(4-chlorophenyl)piperazine.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the isoxazole ring through an oxalamide linkage, typically using oxalyl chloride as the coupling reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or isoxazole derivatives.

Scientific Research Applications

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring may interact with neurotransmitter receptors, while the isoxazole ring could modulate enzyme activity. The oxalamide linkage may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
  • N1-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Uniqueness

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the 4-chlorophenyl group, which may confer distinct biological activities compared to its fluorinated or brominated analogs. This uniqueness can be attributed to differences in electronic and steric effects, which influence the compound’s interaction with molecular targets.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O3/c18-13-1-3-14(4-2-13)23-10-8-22(9-11-23)7-6-19-16(24)17(25)20-15-5-12-26-21-15/h1-5,12H,6-11H2,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXLNSRRPLYYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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